molecular formula C11H11NO3 B362830 3-[(Cyclopropylcarbonyl)amino]benzoic acid CAS No. 54057-68-0

3-[(Cyclopropylcarbonyl)amino]benzoic acid

Cat. No. B362830
CAS RN: 54057-68-0
M. Wt: 205.21g/mol
InChI Key: KOKPIRATDLRXGI-UHFFFAOYSA-N
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Description

“3-[(Cyclopropylcarbonyl)amino]benzoic acid” is a compound with the molecular formula C11H11NO3 . It is functionally related to benzoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with an amino group at position 3, which is further modified with a cyclopropylcarbonyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.21 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 205.07389321 g/mol . The topological polar surface area is 66.4 Ų .

Scientific Research Applications

Synthesis and Characterization

3-[(Cyclopropylcarbonyl)amino]benzoic acid is a novel compound showing promise in various scientific research applications. Its synthesis and characterization have been a subject of interest due to its potential benefits in pharmaceutical development. A related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been introduced as a potential alternative to acetylsalicylic acid due to its COX-2 specificity, toxicity profile, and analgesic, anti-inflammatory, and antiplatelet activity, making it a promising candidate for new drug development (Yudy Tjahjono et al., 2022).

Pharmacological Evaluation and Molecular Docking Studies

In the realm of pharmacological research, benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds, through molecular docking studies, show potential as new anti-inflammatory and antioxidant agents. This research direction suggests that derivatives of benzoic acid, such as this compound, could provide templates for the development of therapeutic agents (Dattatraya G. Raut et al., 2020).

Regulatory Effects on Gut Functions

The widespread use of benzoic acid in foods and feeds as an antibacterial and antifungal preservative has shown to improve growth and health, potentially through the promotion of gut functions. This includes the regulation of enzyme activity, redox status, immunity, and microbiota, suggesting that related compounds like this compound might have similar beneficial effects on gut health (X. Mao et al., 2019).

Influence on Plant Metabolism

Research into the effects of amino derivatives of benzoic acid on plant metabolism has revealed their potential to act as growth inhibitors or promoters, affecting respiration in plants. This indicates a possible agricultural application of this compound in regulating plant growth and development (Mi Nagutb, 1964).

properties

IUPAC Name

3-(cyclopropanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(7-4-5-7)12-9-3-1-2-8(6-9)11(14)15/h1-3,6-7H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKPIRATDLRXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54057-68-0
Record name 3-cyclopropaneamidobenzoic acid
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